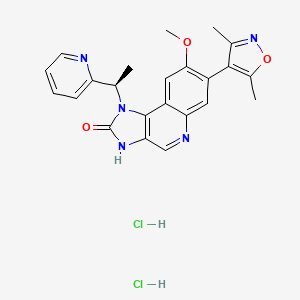
Oleoyl Ethyl Amide
Vue d'ensemble
Description
Oleoyl Ethyl Amide is a fatty acid amide hydrolase (FAAH) inhibitor . It is a naturally occurring ethanolamide lipid that regulates feeding and body weight in vertebrates . The molecular formula of Oleoyl Ethyl Amide is C20H39NO .
Synthesis Analysis
The synthesis of Oleoyl Ethyl Amide has been achieved through lipase-mediated processes . The target compound is prepared by conversion of the oleic acid contained in a mixture of fatty acids recovered by enzymatic hydrolysis of soapstock, a side-product of high oleic sunflower oil refinement . The use of a packed-bed reactor in continuous flow mode improves the space-time yield of the reaction and the catalyst productivity .Molecular Structure Analysis
The molecular formula of Oleoyl Ethyl Amide is C20H39NO . It has an average mass of 309.530 Da and a Monoisotopic mass of 309.303162 Da .Chemical Reactions Analysis
Oleoyl Ethyl Amide is known to inhibit FAAH, an enzyme that breaks down endocannabinoids . This inhibition can potentiate the intrinsic biological activity of arachidonoyl ethanolamide (anandamide; AEA), leading to potential analgesic and anxiolytic activity .Physical And Chemical Properties Analysis
Oleoyl Ethyl Amide has a density of 0.9±0.1 g/cm3, a boiling point of 452.9±24.0 °C at 760 mmHg, and a flash point of 281.9±7.8 °C . It has a molar refractivity of 98.4±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 358.2±3.0 cm3 .Applications De Recherche Scientifique
Endocannabinoid Analog
Oleoyl Ethyl Amide is an endocannabinoid analog that inhibits Fatty Acid Amide Hydrolase (FAAH) and has analgesic activity . This means it can potentially be used in pain management and treatment.
FAAH Inhibitor
Oleoyl Ethyl Amide has potent FAAH inhibitory activity . It does not inhibit acidic PEAase or bind to CB1 or CB2 receptors . This makes it a selective FAAH inhibitor with potential analgesic and anxiolytic activity .
Potentiation of Arachidonoyl Ethanolamide (AEA)
Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of arachidonoyl ethanolamide (AEA) . This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of FAAH within the neurons .
Lipid Biochemistry
Oleoyl Ethyl Amide plays a significant role in lipid biochemistry . It is involved in endocannabinoid and endocannabinoid-like research .
Neuroscience
In the field of neuroscience, Oleoyl Ethyl Amide is used in cannabinoid research . It is involved in pain research , which could lead to the development of new pain management strategies.
Electrosynthesis
The preparation and applications of amides using electrosynthesis is an exciting and interesting field of research . Oleoyl Ethyl Amide, being an amide, can be synthesized using this method .
Lipase-Mediated Synthesis
Oleoyl Ethyl Amide can be synthesized starting from high-oleic sunflower . This process involves the use of lipase, an enzyme that catalyzes the hydrolysis of fats.
Pharmaceutical Applications
Given the ubiquitous presence of the amide motif in biological systems, as well as in the pharmaceutical industry, Oleoyl Ethyl Amide holds promise in the future of synthetic chemistry . It is estimated that amide preparation is the most common chemical reaction employed in the pharmaceutical industry .
Mécanisme D'action
Target of Action
Oleoyl Ethyl Amide, also known as N-ethyloctadec-9-enimidate, is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist . PPAR-α is a key regulator of lipid metabolism and inflammation . Additionally, Oleoyl Ethyl Amide has been demonstrated to bind to the novel cannabinoid receptor GPR119 .
Mode of Action
Oleoyl Ethyl Amide acts independently of the cannabinoid pathway, regulating PPAR-α activity to stimulate lipolysis . Lipolysis is the breakdown of lipids and involves the hydrolysis of triglycerides into glycerol and free fatty acids . Furthermore, it has been suggested that Oleoyl Ethyl Amide could be the endogenous ligand for the GPR119 receptor .
Biochemical Pathways
Oleoyl Ethyl Amide is produced by the small intestine following feeding in two steps . First, an N-acyl transferase (NAT) activity joins the free amino terminus of phosphatidylethanolamine (PE) to the oleoyl group derived from sn-1-oleoyl-phosphatidylcholine . This produces an N-acylphosphatidylethanolamine, which is then split (hydrolyzed) by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) into phosphatidic acid and Oleoyl Ethyl Amide . The biosynthesis of Oleoyl Ethyl Amide and other bioactive lipid amides is modulated by bile acids .
Pharmacokinetics
It is known that the compound is soluble in ethanol and dmso , which suggests that it may have good bioavailability
Result of Action
Oleoyl Ethyl Amide has been shown to regulate feeding and body weight in vertebrates ranging from mice to pythons . It has also been hypothesized to play a key role in the inhibition of food-seeking behavior . Moreover, it has been reported to lengthen the lifespan of the roundworm Caenorhabditis elegans through interactions with lysosomal molecules .
Action Environment
The action of Oleoyl Ethyl Amide can be influenced by various environmental factors. For instance, its production is modulated by bile acids , which are affected by diet and gut microbiota. Moreover, its solubility in ethanol and DMSO suggests that its action, efficacy, and stability could be influenced by the presence of these solvents in the environment
Safety and Hazards
Propriétés
IUPAC Name |
N-ethyloctadec-9-enimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJYYCFYGXPUMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=NCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38NO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703034 | |
| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleoyl Ethyl Amide | |
CAS RN |
85075-82-7 | |
| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Oleoyl Ethyl Amide interact with its target and what are the downstream effects?
A1: Oleoyl Ethyl Amide (OEtA) acts as a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [, ]. FAAH is responsible for degrading fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, OEtA prevents the breakdown of anandamide, leading to an increase in its levels []. This increase in anandamide can then exert various effects by activating cannabinoid receptors, particularly CB1 receptors, which are involved in modulating a range of physiological processes, including pain, appetite, and bladder function [].
Q2: What is the role of Oleoyl Ethyl Amide in bladder function according to the research?
A2: Research suggests that OEtA, through its inhibition of FAAH and subsequent increase in anandamide levels, shows promise in counteracting bladder overactivity []. In a study using female rats, chronic treatment with OEtA was found to increase bladder storage capacity and reduce detrusor overactivity []. This suggests that OEtA could potentially be explored as a therapeutic option for managing bladder dysfunction.
Q3: Can Oleoyl Ethyl Amide be unintentionally generated during common laboratory procedures?
A3: Interestingly, research has shown that OEtA can be unintentionally produced during thermal degradation processes commonly used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) []. The study found that heating oleic acid, a common fatty acid, at elevated temperatures (250°C) led to the formation of OEtA []. This finding highlights a potential source of error in metabolomics studies utilizing GC/MS and emphasizes the importance of careful temperature control during sample preparation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



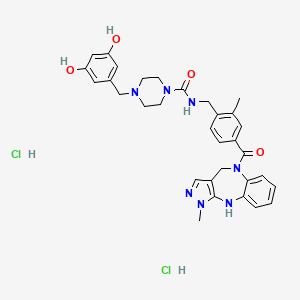
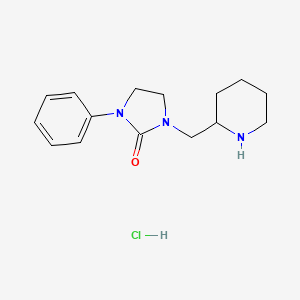


![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)
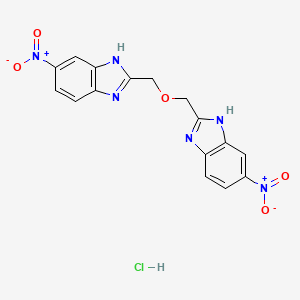
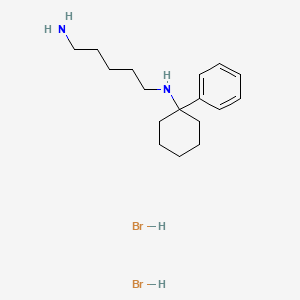
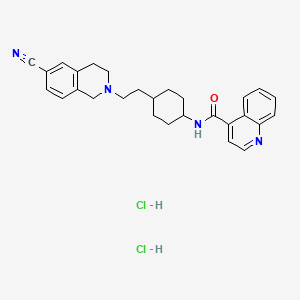



![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

